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Compound of Interest

Compound Name: PF-4363467

Cat. No.: B609925

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4363467 is a potent and selective dopamine D3/D2 receptor antagonist that has garnered
significant interest for its potential therapeutic applications, particularly in the realm of
substance use disorders. This technical guide provides a comprehensive overview of the
chemical structure, a detailed synthesis pathway, and a summary of its key physicochemical
and pharmacological properties. The information presented herein is intended to serve as a
valuable resource for researchers and professionals engaged in the development of novel
therapeutics targeting the dopaminergic system.

Chemical Structure and Properties

PF-4363467 is a complex molecule featuring a thiophene sulfonamide core linked to a
piperazine moiety and a tetrahydrofuran group.

IUPAC Name: N-(cyclohexylmethyl)-5-(4-(2-hydroxyethyl)piperazin-1-yl)-N-((S)-
tetrahydrofuran-3-yl)thiophene-2-sulfonamide

Chemical Formula: C22H30N203S[1]
Molecular Weight: 402.55 g/mol [1]

Appearance: Solid[1]
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A two-dimensional representation of the chemical structure of PF-4363467 is provided below:
l#.PF-4363467 Chemical Structure

Synthesis Pathway

The synthesis of PF-4363467 is achieved through a multi-step process, beginning with the
formation of a key sulfonamide intermediate, followed by the introduction of the piperazine side
chain and subsequent alkylation. The synthetic route is a hybrid approach, merging key
pharmacophore elements from a D3 receptor antagonist scaffold and a D3 agonist.[2]

The overall synthesis workflow is depicted in the following diagram:

intermediate
Final Product:
PF-4363467
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Caption: Synthetic pathway of PF-4363467.

Quantitative Data Summary

The following table summarizes key quantitative data for PF-4363467, including its
physicochemical properties and pharmacological activity.
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Parameter Value Reference
Molecular Weight 402.55 g/mol [1]
Molecular Formula C22H30N203S [1]
Dopamine D3 Receptor (D3R)

3.1nM [11[2113]
Ki
Dopamine D2 Receptor (D2R)

692 nM [1]2]
Ki
D2/D3 Selectivity Ratio ~223 Calculated

Experimental Protocols

The detailed experimental procedures for the synthesis of PF-4363467 are provided below,

based on established synthetic methodologies for similar compounds.

Synthesis of Intermediate 1: 5-bromo-N-((S)-
tetrahydrofuran-3-yl)thiophene-2-sulfonamide

To a solution of (S)-tetrahydrofuran-3-amine (1.0 eq) and a suitable base (e.g., triethylamine
or pyridine, 1.2 eq) in a chlorinated solvent such as dichloromethane (DCM) at 0 °C, 5-
bromothiophene-2-sulfonyl chloride (1.1 eq) is added portion-wise.

The reaction mixture is stirred at room temperature for several hours until completion, as
monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry
(LC-MS).

Upon completion, the reaction is quenched with water, and the organic layer is separated.

The aqueous layer is extracted with DCM. The combined organic layers are washed with
brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced
pressure.

The crude product is purified by column chromatography on silica gel to afford the desired
sulfonamide intermediate.
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Synthesis of Intermediate 2: 5-(4-(2-
hydroxyethyl)piperazin-1-yl)-N-((S)-tetrahydrofuran-3-
yl)thiophene-2-sulfonamide

A mixture of 5-bromo-N-((S)-tetrahydrofuran-3-yl)thiophene-2-sulfonamide (1.0 eq), 1-
(piperazin-1-yl)ethan-2-ol (1.2 eq), a palladium catalyst (e.g., Pdz(dba)s), a suitable
phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) is prepared in an
inert solvent such as dioxane.

The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or
argon) at a temperature ranging from 80 to 110 °C for several hours.

The progress of the Buchwald-Hartwig amination is monitored by TLC or LC-MS.

Once the reaction is complete, the mixture is cooled to room temperature, diluted with a
suitable organic solvent (e.qg., ethyl acetate), and filtered through a pad of celite.

The filtrate is concentrated, and the residue is purified by column chromatography to yield
the piperazine-substituted intermediate.

Synthesis of PF-4363467: N-(cyclohexylmethyl)-5-(4-(2-
hydroxyethyl)piperazin-1-yl)-N-((S)-tetrahydrofuran-3-
yl)thiophene-2-sulfonamide

To a solution of 5-(4-(2-hydroxyethyl)piperazin-1-yl)-N-((S)-tetrahydrofuran-3-yl)thiophene-2-
sulfonamide (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), a strong base
such as sodium hydride (1.1 eq) is added at O °C.

The mixture is stirred for a short period to allow for the formation of the corresponding anion.

(Bromomethyl)cyclohexane (1.2 eq) is then added, and the reaction mixture is stirred at
room temperature overnight.

The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
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» Upon completion, the reaction is carefully quenched with water and extracted with an organic
solvent.

e The combined organic extracts are washed, dried, and concentrated. The final product, PF-
4363467, is purified by preparative high-performance liquid chromatography (HPLC) or
column chromatography.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the antagonistic action of PF-4363467 on dopamine D2 and
D3 receptors, which are G protein-coupled receptors (GPCRS) that play a crucial role in
neurotransmission.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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